molecular formula C10H6ClN5S B1460695 3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082499-57-7

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No.: B1460695
CAS No.: 1082499-57-7
M. Wt: 263.71 g/mol
InChI Key: OAABEPCVXWFUAH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a useful research compound. Its molecular formula is C10H6ClN5S and its molecular weight is 263.71 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase and promotes apoptosis . It affects cell signaling pathways by inhibiting CDK2, leading to the downregulation of proteins involved in cell proliferation and survival . Additionally, it influences gene expression by modulating the transcription of genes associated with cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with residues such as Leu83, which are essential for the enzyme’s activity . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis . The compound also induces changes in gene expression, promoting the transcription of pro-apoptotic genes and inhibiting anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility and facilitate excretion . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . It accumulates in specific tissues, such as the liver and tumor tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with CDK2 and other target proteins, while in the nucleus, it influences gene expression by modulating transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

3-(4-chlorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5S/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAABEPCVXWFUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=S)N=CN3)N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 2
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 4
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 5
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 6
3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.